![molecular formula C21H27N7O2 B2639917 1-(2-(benzyl(methyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923143-60-6](/img/structure/B2639917.png)

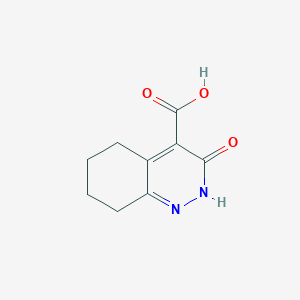

1-(2-(benzyl(methyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

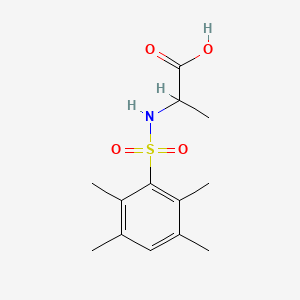

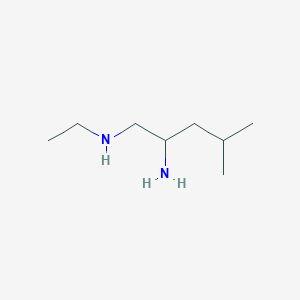

The compound is a complex organic molecule with multiple functional groups. It contains a purine ring, which is a type of nitrogen-containing heterocycle, and a triazine ring, another type of nitrogen-containing heterocycle. The presence of these rings suggests that this compound may have biological activity, as purines and triazines are often found in biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine and triazine rings and the addition of the various substituents. One possible method could involve aromatic nucleophilic substitution .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and substituents. The purine and triazine rings would likely contribute to the compound’s aromaticity, which could affect its reactivity and stability .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the purine and triazine rings, as well as the various substituents. For example, the amino groups could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would likely be affected by the presence of the polar amino groups and the nonpolar methyl groups .Scientific Research Applications

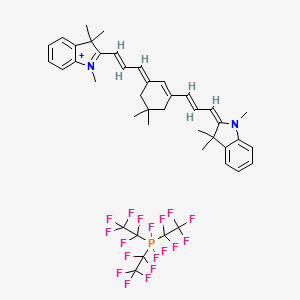

Fluorescent Probes in Biology and Chemistry

Fluorescent probes are synthesized to perform specific functions in the field of biology, chemistry, or materials science. These probes are designed to detect molecules, cells, or biological processes. When considering the synthesis of “F3291-0108,” its fluorescence properties, stability, and application requirements should be carefully evaluated .

High-Efficiency Semiconductor Photoelectronic Devices

Zinc oxide (ZnO), a wide band-gap semiconductor, has extensive potential applications in high-efficiency semiconductor photoelectronic devices. ZnO single crystals, with undisputed lattice integrity, are essential for fabricating high-quality ZnO-based photoelectronic devices. These devices include light-emitting diodes (LEDs), laser diodes, and UV photodetectors. Researchers have made exciting progress in this area, including the fabrication of room temperature ZnO-based LEDs .

Semiconductor Photocatalysis

ZnO-based materials are widely studied for their photocatalytic properties. The photocatalysis mechanism involves using light energy to drive chemical reactions, such as pollutant degradation or hydrogen production. ZnO single crystals play a crucial role in understanding these mechanisms and developing efficient photocatalysts .

Diluted Magnetic Semiconductors

Diluted magnetic semiconductors combine the properties of semiconductors and magnetism. ZnO-based materials have shown promise in this field. Researchers investigate how intentional doping can enhance the magnetic properties of ZnO while maintaining its semiconducting behavior. Understanding these mechanisms contributes to the development of novel materials for spintronics and magnetic sensors .

Highly Thermostable ZnO Materials

Efforts have been made to fabricate highly thermostable ZnO materials. These materials exhibit stable electrical properties even at elevated temperatures. Researchers have explored intentional doping to achieve high mobility and electron concentration in n-type ZnO. Additionally, a conceptual approach for fabricating highly thermostable p-type ZnO materials has been proposed based on preliminary research .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[2-[benzyl(methyl)amino]ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O2/c1-14-15(2)28-17-18(25(4)21(30)26(5)19(17)29)22-20(28)27(23-14)12-11-24(3)13-16-9-7-6-8-10-16/h6-10,15H,11-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQWXAFHYGFDFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN(C)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-[benzyl(methyl)amino]ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639842.png)

![tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2639843.png)

![2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2639848.png)

![(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid](/img/structure/B2639850.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2639853.png)